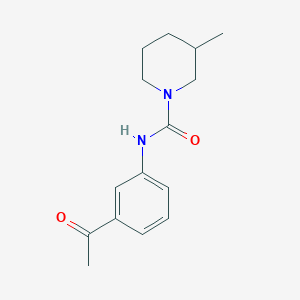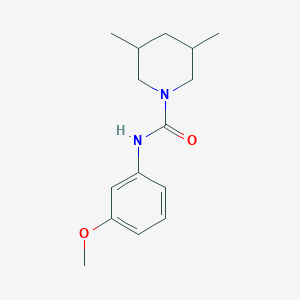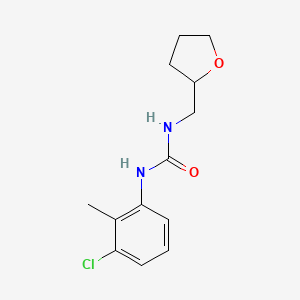
N-(2-ethoxyphenyl)-4-methylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-4-methylpiperazine-1-carboxamide, commonly known as EPMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPMC is a derivative of piperazine and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of EPMC is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters like serotonin and dopamine. EPMC has also been shown to have an affinity for the sigma-1 receptor, which is involved in regulating cell survival and proliferation.
Biochemical and Physiological Effects:
EPMC has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines like TNF-α and IL-6. EPMC has also been shown to have analgesic effects by modulating the activity of pain receptors in the central nervous system. Additionally, EPMC has been shown to have anticonvulsant effects by modulating the activity of GABA receptors.
Vorteile Und Einschränkungen Für Laborexperimente
EPMC has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a high degree of purity. EPMC is also stable under a wide range of experimental conditions. However, one limitation of EPMC is that it has not been extensively studied in vivo, and its potential side effects and toxicity are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on EPMC. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of EPMC in vivo and its potential side effects. Another potential area of research is the development of novel derivatives of EPMC with improved pharmacological properties. Overall, EPMC has significant potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Synthesemethoden
EPMC can be synthesized using a variety of methods, including the reaction of 4-methylpiperazine-1-carboxylic acid with 2-ethoxyaniline in the presence of a coupling agent like N,N'-carbonyldiimidazole. Another method involves the reaction of 4-methylpiperazine with 2-ethoxybenzoyl chloride in the presence of a base like triethylamine. Both methods have been reported to yield high purity EPMC.
Wissenschaftliche Forschungsanwendungen
EPMC has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. EPMC has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-19-13-7-5-4-6-12(13)15-14(18)17-10-8-16(2)9-11-17/h4-7H,3,8-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEUIBKJCWSUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4-methylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)








![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)
